Bienvenue dans la boutique en ligne BenchChem!

EC1167

PSMA targeting Ligand binding affinity Prostate cancer

EC1167 is a Glu-ureido PSMA ligand linker with 6.5× higher binding affinity than PMPA. Its terminal thiol group enables site-selective maleimide conjugation for SMDCs, imaging probes, and nanoparticles. Not a standalone drug; validated in EC1169 tubulysin conjugates (IC50 ~13 nM on LNCaP cells). Choose for predictable linker geometry and established preclinical PK. For R&D only.

Molecular Formula C33H45N7O17S
Molecular Weight 843.8 g/mol
Cat. No. B12430693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEC1167
Molecular FormulaC33H45N7O17S
Molecular Weight843.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)CNC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C33H45N7O17S/c41-23(36-20(12-25(44)45)27(48)37-21(13-26(46)47)28(49)38-22(15-58)31(54)55)11-16-4-6-17(7-5-16)14-35-32(56)34-10-2-1-3-18(29(50)51)39-33(57)40-19(30(52)53)8-9-24(42)43/h4-7,18-22,58H,1-3,8-15H2,(H,36,41)(H,37,48)(H,38,49)(H,42,43)(H,44,45)(H,46,47)(H,50,51)(H,52,53)(H,54,55)(H2,34,35,56)(H2,39,40,57)/t18-,19-,20-,21-,22-/m0/s1
InChIKeyNAFZHTBVPLIASG-YFNVTMOMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EC1167 (PSMA-Targeting Ligand Linker) Technical Overview for Procurement


The compound (2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid, commonly referred to as EC1167 (CAS 1610414-00-0), is a urea-based, glutamate-lysine-urea (Glu-ureido) peptidomimetic ligand that exhibits high affinity for Prostate-Specific Membrane Antigen (PSMA) . It is primarily utilized as the targeting linker in the investigational small-molecule drug conjugate (SMDC) EC1169, where it directs the potent antimitotic payload tubulysin B hydrazide to PSMA-expressing cancer cells . Its molecular formula is C33H45N7O17S, and it features a terminal thiol group, enabling stable conjugation to maleimide-functionalized payloads or scaffolds .

Risks of Substituting EC1167 with Generic PSMA Ligands in Research and Development


Simple substitution of EC1167 with other PSMA-targeting ligands (e.g., PSMA-617, PSMA-11, or DCL) is scientifically unsound due to significant differences in binding affinity, linker geometry, and conjugation chemistry. EC1167 is not a standalone diagnostic or therapeutic agent but a precise, peptidomimetic linker that governs the targeting specificity of conjugates like EC1169 . Its binding affinity to PSMA on LNCaP cells is 6.5-fold higher than that of the reference ligand PMPA , a potency that directly impacts tumor uptake and therapeutic index of the final conjugate. Furthermore, its terminal thiol group is specifically designed for site-selective conjugation to maleimide-bearing payloads, a chemical handle absent in many clinically-used PSMA ligands . Replacing EC1167 with an alternative linker could alter conjugate conformation, reduce PSMA affinity, compromise payload stability, and invalidate established preclinical pharmacokinetic and efficacy data [1].

Quantitative Evidence for EC1167 Differentiation in PSMA-Targeted Conjugate Design


Superior PSMA Binding Affinity of EC1167-Containing Conjugate Compared to Reference Ligand

The PSMA-binding affinity of EC1169, a conjugate built upon the EC1167 linker, is 6.5-fold higher than that of the reference ligand 2-(phosphonomethyl)pentanedioic acid (PMPA) . This indicates that the EC1167 targeting moiety confers a significant avidity advantage over a known PSMA inhibitor, which is critical for achieving high tumor-to-background ratios in both imaging and therapeutic applications.

PSMA targeting Ligand binding affinity Prostate cancer

Potent and Selective Cytotoxicity of EC1167-Enabled Conjugate in PSMA-Positive Cells

When incorporated into the EC1169 conjugate, the EC1167 linker enables potent and selective growth inhibition. EC1169 exhibits an IC50 of approximately 13 nM against PSMA-positive LNCaP cells, while displaying no detectable activity against PSMA-negative A549 and KB cells at comparable concentrations . This functional selectivity is a direct consequence of the EC1167 ligand's specific PSMA targeting.

ADC/SMDC cytotoxicity Targeted therapy Prostate cancer cell lines

Unique Conjugation Chemistry via Terminal Thiol Group

Unlike many common PSMA ligands that rely on amide bond formation for conjugation (e.g., PSMA-617), EC1167 possesses a terminal thiol (-SH) group . This functional handle enables highly specific, orthogonal conjugation to maleimide-activated payloads or surfaces under mild aqueous conditions, minimizing side reactions and preserving ligand integrity [1]. This chemical distinction is fundamental to its role in constructing well-defined, homogeneous SMDCs like EC1169.

Bioconjugation Linker chemistry ADC development

Optimal Application Scenarios for EC1167 Based on Empirical Evidence


Development of PSMA-Targeted Small-Molecule Drug Conjugates (SMDCs)

The primary and most validated application for EC1167 is as the targeting linker in SMDCs, as exemplified by EC1169. Its high affinity (6.5-fold over PMPA ) and specific cytotoxicity profile (IC50 ≈ 13 nM on LNCaP cells ) make it an ideal choice for delivering potent payloads like tubulysin or maytansinoids to PSMA-positive tumors. Its thiol group provides a clean, orthogonal conjugation point for attaching maleimide-modified drug payloads.

Synthesis of PSMA-Targeted Imaging Probes

For researchers developing novel PSMA-targeted PET or SPECT imaging agents, EC1167 can serve as a high-affinity scaffold. The terminal thiol group can be conjugated to maleimide-functionalized chelators (e.g., DOTA, NOTA) or fluorescent dyes, creating a new generation of imaging probes with potentially enhanced tumor uptake and contrast, as suggested by the 6.5-fold affinity advantage over PMPA .

Construction of PSMA-Targeted Nanoparticles and Polymers

In the field of nanomedicine, EC1167 can be covalently attached to the surface of polymeric nanoparticles, liposomes, or dendrimers via its thiol-maleimide chemistry. This application leverages the ligand's proven PSMA specificity to create actively targeted drug delivery systems. This approach can improve the biodistribution of nanocarriers, increasing accumulation in PSMA-expressing tumors while reducing systemic exposure.

In Vitro Binding and Competition Assays

Due to its defined and high-affinity PSMA binding (6.5-fold higher than PMPA ), EC1167 can be employed as a valuable tool compound in in vitro assays. It can be used as a high-affinity competitor to validate the PSMA-specificity of other novel ligands or to quantify PSMA expression levels in cell lines and tissue samples through competitive binding studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for EC1167

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.